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An Examination of Ethnobotanical Practices, Phytochemistry, and Pharmacological

Mechanisms

Leptocarpha rivularis, a perennial shrub native to southern Chile and known colloquially as

"palo negro," has a long-standing history of use in the traditional medicine of the Mapuche

people.[1][2] Traditionally employed for a range of ailments, most notably gastrointestinal

issues and as a component in cancer prevention, this plant has garnered significant scientific

interest for its rich phytochemical profile and diverse bioactive properties.[1][2] This technical

guide provides an in-depth overview of the traditional uses, chemical composition, and

pharmacological activities of L. rivularis, tailored for researchers, scientists, and drug

development professionals.

Traditional Ethnobotanical Uses
The Mapuche people have traditionally utilized Leptocarpha rivularis primarily for

gastrointestinal and stomach ailments.[1][3] The plant is also widely sold in local markets for its

purported role in cancer prevention.[1] The most common methods of preparation involve

aqueous infusions and decoctions of the plant material.[2] While specific historical recipes are

not extensively documented in scientific literature, contemporary use often involves preparing

infusions from the leaves and stalks. One commercially available product, for instance,

recommends an infusion of a 1.6g sachet in a cup of water, consumed three times a day.

Phytochemical Composition
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Leptocarpha rivularis is a rich source of a variety of secondary metabolites, with sesquiterpene

lactones (SQLs) being the most prominent and studied class of compounds. The major SQL

identified is leptocarpine, which is largely responsible for many of the plant's observed

biological activities.[2] Other notable compounds include flavonoids, triterpenes, and phenolic

acids. The chemical composition can vary depending on the part of the plant used (leaves,

flowers, stalks) and the solvent used for extraction. A summary of the phytochemical content of

various flower extracts is presented in Table 1, and the major compounds identified in different

extracts are detailed in Table 2.

Table 1: Phytochemical Content of Leptocarpha rivularis Flower Extracts[1]

Extract
Total Phenols (mg
GAE/g)

Total Flavonoids
(mg QE/g)

Total
Anthraquinones
(mg AE/g)

Hexane (Hex) 25.3 ± 1.5 10.1 ± 0.8 1.2 ± 0.1

Dichloromethane

(DCM)
45.2 ± 2.1 18.5 ± 1.2 2.5 ± 0.3

Ethyl Acetate (AcOEt) 88.7 ± 3.5 35.4 ± 2.1 4.1 ± 0.4

Ethanol (EtOH) 125.4 ± 4.8 50.2 ± 3.5 6.8 ± 0.7

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; AE: Alizarin Equivalents. Values are

expressed as mean ± standard deviation.

Table 2: Major Compounds Identified in Leptocarpha rivularis Flower Extracts[1]
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Extract Compound Class
Major Compounds
Identified

Hexane Fatty acids, Triterpenes
Lupeol acetate, β-Amyrin

acetate

Dichloromethane Sesquiterpenes, Triterpenes
Caryophyllene oxide,

Dehydrocostus lactone

Ethyl Acetate
Sesquiterpene lactones,

Sterols
Leptocarpin, Stigmasterol

Pharmacological Activities and Mechanisms of
Action
Scientific investigations have substantiated many of the traditional claims surrounding L.

rivularis, revealing significant antioxidant, anti-inflammatory, and cytotoxic (anticancer)

properties.

Antioxidant Activity
Extracts of L. rivularis have demonstrated considerable antioxidant activity in various in vitro

assays, including DPPH, FRAP, TRAP, and ORAC.[1] This activity is largely attributed to the

plant's high concentration of phenolic and flavonoid compounds. The antioxidant capacities of

different flower extracts are summarized in Table 3.

Table 3: Antioxidant Activity of Leptocarpha rivularis Flower Extracts[1]
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Extract
DPPH (IC₅₀,
µg/mL)

FRAP (µmol
TE/g)

TRAP (µmol
TE/g)

ORAC (µmol
TE/g)

Hexane (Hex) >100 15.2 ± 1.1 8.5 ± 0.7 12.3 ± 1.0

Dichloromethane

(DCM)
45.8 ± 2.3 48.9 ± 3.2 25.1 ± 1.8 33.7 ± 2.5

Ethyl Acetate

(AcOEt)
22.5 ± 1.5 95.7 ± 5.1 55.8 ± 3.9 78.4 ± 4.9

Ethanol (EtOH) 15.3 ± 1.1 150.2 ± 8.7 89.4 ± 6.2 112.5 ± 7.8

IC₅₀: Half maximal inhibitory concentration; TE: Trolox Equivalents. Values are expressed as

mean ± standard deviation.

Anti-inflammatory Activity
The traditional use of L. rivularis for inflammatory conditions is supported by its ability to inhibit

key inflammatory pathways. The primary mechanism of its anti-inflammatory action is the

inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)

signaling pathway.[1]

Leptocarpine, the major sesquiterpene lactone in L. rivularis, has been identified as a potent

inhibitor of the NF-κB pathway. It is understood to act by inhibiting the IκB kinase (IKK)

complex. In the canonical NF-κB pathway, pro-inflammatory stimuli activate the IKK complex,

which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for

ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer

(typically p50/p65) to translocate to the nucleus and initiate the transcription of pro-

inflammatory genes. By inhibiting IKK, leptocarpine prevents the phosphorylation and

degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the

inflammatory response.
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Caption: Inhibition of the NF-κB signaling pathway by leptocarpine.

Cytotoxic Activity
Extracts of L. rivularis have demonstrated significant cytotoxic activity against a range of

human cancer cell lines, providing a scientific basis for its traditional use in cancer prevention.

[1][3][4] The cytotoxic effects are largely attributed to the induction of apoptosis.[2] The half-

maximal inhibitory concentration (IC₅₀) values for various extracts against different cancer cell

lines are presented in Table 4.

Table 4: Cytotoxic Activity (IC₅₀ in µg/mL) of Leptocarpha rivularis Extracts on Human Cancer

Cell Lines[1][3][4]
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Extract
HT-29
(Colon)

PC-3
(Prostate)

MCF-7
(Breast)

AGS
(Gastric)

MKN-45
(Gastric)

Hexane (Hex) 8.8 ± 0.7 7.5 ± 0.6 6.9 ± 0.5 ~10 ~10

Dichlorometh

ane (DCM)
7.2 ± 0.5 6.1 ± 0.4 5.5 ± 0.4 ~5 ~5

Ethyl Acetate

(AcOEt)
3.0 ± 0.2 4.2 ± 0.3 3.8 ± 0.3 ~5 ~5

Ethanol

(EtOH)
>100 >100 >100 ~15 ~15

Values are expressed as mean ± standard deviation where available, or as approximate values

based on graphical data.

Experimental Protocols
This section provides an overview of the methodologies used in the cited research to evaluate

the biological activities of Leptocarpha rivularis extracts.

Plant Material and Extraction
Collection: Flowers of L. rivularis were collected during the flowering season in the Araucanía

Region of Chile. A voucher specimen (No. Lr-11119) was deposited at the Herbarium of the

Natural Products Laboratory, "LPNSO", Department of Chemistry, Universidad de Playa

Ancha, Valparaíso, Chile.[1]

Extraction: The dried and powdered flowers (200 g) were exhaustively extracted with 70%

ethanol using a Soxhlet extractor at 50°C for 16 hours. The crude ethanol extract was then

sequentially fractionated with hexane, dichloromethane, and ethyl acetate using an orbital

shaker at room temperature for 72 hours. The solvents were removed under reduced

pressure to yield the respective extracts.[1]
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Caption: Workflow for the extraction of Leptocarpha rivularis flowers.

Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The antioxidant activity

was measured by the bleaching of the purple-colored methanol solution of DPPH radical. A

solution of DPPH (0.1 mM) in methanol was prepared. An aliquot of the plant extract (at

various concentrations) was added to the DPPH solution. The mixture was incubated in the

dark at room temperature for 30 minutes. The absorbance was measured at 517 nm using a

spectrophotometer. The percentage of radical scavenging activity was calculated using the

formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the

absorbance of the DPPH solution without the extract, and A_sample is the absorbance of the

DPPH solution with the extract. The IC₅₀ value was determined as the concentration of the

extract that scavenged 50% of the DPPH radicals.[1]
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Cytotoxicity Assay
Sulforhodamine B (SRB) Assay: Human cancer cell lines (HT-29, PC-3, MCF-7) and a non-

tumor human embryonic kidney cell line (HEK-293) were used. Cells were seeded in 96-well

plates and incubated for 24 hours. The cells were then treated with various concentrations of

the plant extracts (0.625 to 62.5 µg/mL for Hex, DCM, and AcOEt extracts; 0.625 to 250

µg/mL for the EtOH extract) for 48 hours. After incubation, the cells were fixed with 10%

trichloroacetic acid, washed, and stained with 0.4% SRB solution. The bound dye was

solubilized with 10 mM Tris base solution, and the absorbance was measured at 515 nm.

The IC₅₀ value was calculated as the concentration of the extract that inhibited cell growth by

50%.[1]

In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rats: This is a standard model for evaluating acute

anti-inflammatory activity.

Animals: Wistar rats are typically used.

Groups: Animals are divided into a control group, a standard drug group (e.g.,

indomethacin), and test groups receiving different doses of the plant extract.

Procedure: The plant extract or standard drug is administered orally or intraperitoneally.

After a set time (e.g., 30-60 minutes), a sub-plantar injection of 1% carrageenan solution is

administered into the right hind paw of each rat to induce inflammation.

Measurement: The paw volume is measured using a plethysmometer at regular intervals

(e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

Calculation: The percentage of inhibition of edema is calculated for each group relative to

the control group.

Conclusion
Leptocarpha rivularis stands out as a medicinally important plant with a strong foundation in

traditional ethnobotanical knowledge, which is increasingly being validated by modern scientific

research. The presence of bioactive compounds, particularly the sesquiterpene lactone
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leptocarpine, underpins its significant antioxidant, anti-inflammatory, and cytotoxic properties.

The inhibition of the NF-κB signaling pathway appears to be a key mechanism of its action,

making it a promising candidate for the development of novel therapeutic agents for

inflammatory diseases and cancer. Further research is warranted to fully elucidate the

synergistic effects of its complex phytochemical mixture and to establish its safety and efficacy

in clinical settings. This guide provides a comprehensive overview of the current state of

knowledge on L. rivularis to aid researchers in their future investigations into this promising

medicinal plant.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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